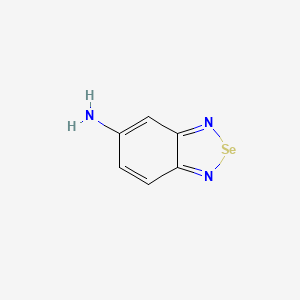
2,1,3-Benzoselenadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c][1,2,5]selenadiazol-5-amine is an organic compound with the molecular formula C₆H₅N₃Se It is a heterocyclic compound containing selenium, nitrogen, and carbon atoms arranged in a fused ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]selenadiazol-5-amine typically involves the reaction of 2,1,3-benzoselenadiazole with an amine source. One common method includes the following steps:
Formation of 2,1,3-benzoselenadiazole: This can be achieved by reacting o-phenylenediamine with selenium dioxide in the presence of a suitable solvent.
Industrial Production Methods
Industrial production methods for Benzo[c][1,2,5]selenadiazol-5-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[c][1,2,5]selenadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Selenoxides, selenones.
Reduction Products: Selenides.
Substitution Products: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Benzo[c][1,2,5]selenadiazol-5-amine has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent and in the treatment of other diseases.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Benzo[c][1,2,5]selenadiazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The selenium atom can participate in redox reactions, influencing the oxidative state of biological molecules. Additionally, the amine group can form hydrogen bonds and other interactions with biological targets, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Contains sulfur instead of selenium.
Benzo[c][1,2,5]oxadiazole: Contains oxygen instead of selenium.
Uniqueness
Benzo[c][1,2,5]selenadiazol-5-amine is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions makes this compound particularly interesting for applications in materials science and medicinal chemistry .
Propiedades
Fórmula molecular |
C6H5N3Se |
|---|---|
Peso molecular |
198.10 g/mol |
Nombre IUPAC |
2,1,3-benzoselenadiazol-5-amine |
InChI |
InChI=1S/C6H5N3Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2 |
Clave InChI |
USUBPPYJPSYDCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=N[Se]N=C2C=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















